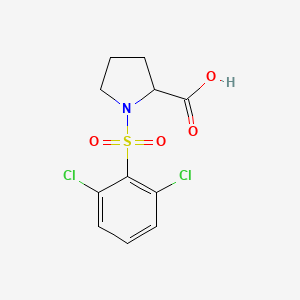

((2,6-Dichlorophenyl)sulfonyl)proline

Description

BenchChem offers high-quality ((2,6-Dichlorophenyl)sulfonyl)proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2,6-Dichlorophenyl)sulfonyl)proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11Cl2NO4S |

|---|---|

Molecular Weight |

324.2 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11Cl2NO4S/c12-7-3-1-4-8(13)10(7)19(17,18)14-6-2-5-9(14)11(15)16/h1,3-4,9H,2,5-6H2,(H,15,16) |

InChI Key |

PHPLNUKANPATDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and chemical formula of ((2,6-Dichlorophenyl)sulfonyl)proline

An In-Depth Technical Guide to ((2,6-Dichlorophenyl)sulfonyl)proline: A Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the rational design of molecules with precise three-dimensional structures is paramount to achieving therapeutic efficacy and selectivity. ((2,6-Dichlorophenyl)sulfonyl)proline emerges as a compound of significant interest, not as an end-drug itself, but as a sophisticated molecular scaffold. It synergistically combines the unique properties of three critical chemical moieties: the conformationally rigid L-proline backbone, the metabolically stable and interactive sulfonamide linker, and the sterically demanding 2,6-dichlorophenyl group. This guide offers a senior application scientist's perspective on the synthesis, chemical properties, and strategic applications of this compound, providing researchers and drug development professionals with a comprehensive understanding of its value as a building block in the creation of novel therapeutics.

Core Chemical Properties

((2,6-Dichlorophenyl)sulfonyl)proline, also systematically named (2S)-1-[(2,6-dichlorophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, is a synthetic derivative of the naturally occurring amino acid L-proline.[1] Its core characteristics are summarized below. The molecular formula is C11H11Cl2NO4S, and the molecular weight is 324.19 g/mol . These values are derived from the constituent atoms: the proline framework (C5H8NO2), the 2,6-dichlorophenyl group (C6H3Cl2), and the sulfonyl linker (SO2), which covalently links the two.

| Property | Value |

| Chemical Formula | C₁₁H₁₁Cl₂NO₄S |

| Molecular Weight | 324.19 g/mol |

| IUPAC Name | (2S)-1-[(2,6-dichlorophenyl)sulfonyl]pyrrolidine-2-carboxylic acid |

| Physical State | Solid at room temperature (predicted) |

| Solubility | Soluble in polar organic solvents (predicted) |

Synthesis and Mechanistic Rationale

The synthesis of proline-derived sulfonamides is a well-established process in organic chemistry, typically achieved through the nucleophilic substitution reaction between a sulfonyl chloride and proline.[2][3] The procedure outlined below is a standard, robust method for preparing the title compound.

Experimental Protocol: Synthesis of ((2,6-Dichlorophenyl)sulfonyl)proline

-

Dissolution of Proline: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.15 g, 10 mmol) in 50 mL of a 1:1 mixture of water and a suitable organic solvent like dioxane. Add sodium carbonate (2.12 g, 20 mmol) to the solution.

-

Expert Rationale: Proline is dissolved in a biphasic system to accommodate both the water-soluble proline salt and the organic-soluble sulfonyl chloride. Sodium carbonate serves a dual purpose: it acts as a base to deprotonate the secondary amine of proline, making it a more potent nucleophile, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

-

-

Reaction Initiation: Cool the flask to 0-5°C in an ice bath. While stirring vigorously, add a solution of 2,6-dichlorophenylsulfonyl chloride (2.46 g, 10 mmol) in 20 mL of dioxane dropwise over 30 minutes.

-

Expert Rationale: The reaction is highly exothermic. Cooling the mixture and adding the sulfonyl chloride slowly are critical steps to control the reaction rate, prevent side reactions, and ensure safety. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-18 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 20 mL of dilute HCl to remove any unreacted base, followed by a wash with brine.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using 2M HCl. A white precipitate of the product should form.

-

Expert Rationale: Acidification is the key to isolating the product. By lowering the pH well below the pKa of the carboxylic acid (~1.94 for proline's acid group), the carboxylate anion is protonated (-COO⁻ → -COOH).[4] This neutralizes the molecule's charge, significantly reducing its water solubility and causing it to precipitate out of the aqueous solution.

-

-

Final Purification: Collect the solid product by suction filtration, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, high-purity compound.

The Strategic Role of Structural Moieties in Drug Design

The utility of ((2,6-Dichlorophenyl)sulfonyl)proline lies in the predictable contributions of its constituent parts. Understanding these contributions is key to leveraging this scaffold effectively in a drug discovery program.

-

The Proline Scaffold: Proline is unique among proteinogenic amino acids because its secondary amine is part of a rigid pyrrolidine ring.[1][5] When incorporated into a larger molecule, this ring restricts the conformational freedom of the backbone, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to higher binding affinity and selectivity. Furthermore, as a chiral building block, it provides a fixed stereocenter, which is essential for stereospecific interactions with chiral biological macromolecules.[6]

-

The Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry.[7] It is exceptionally stable to metabolic degradation, unlike more labile ester or amide bonds, thus enhancing the pharmacokinetic profile of a drug candidate. The two oxygen atoms are excellent hydrogen bond acceptors, while the N-H bond (if present in derivatives) can be a hydrogen bond donor, allowing for critical interactions within a receptor's binding pocket.[8] Its tetrahedral geometry also influences the spatial arrangement of the linked molecular fragments.

-

The 2,6-Dichlorophenyl Group: This moiety is not a passive component. The two chlorine atoms in the ortho positions provide significant steric bulk. This steric hindrance forces a nearly perpendicular orientation (a high dihedral angle) between the phenyl ring and the sulfonyl group. This fixed conformation can be exploited to prevent unwanted interactions or to orient other parts of the molecule precisely. Such steric control is a powerful tool for achieving selectivity between closely related enzyme isoforms or receptor subtypes.[9]

Potential Applications and Future Directions

Given its structural features, ((2,6-Dichlorophenyl)sulfonyl)proline is an ideal starting point for constructing libraries of compounds aimed at targets where precise conformational control is required.

-

Enzyme Inhibitors: Many enzymes, particularly proteases and kinases, have well-defined binding pockets. The rigid and sterically defined nature of this scaffold makes it suitable for designing inhibitors that can occupy these pockets with high specificity. The carboxylic acid group can be further modified to introduce functionalities that interact with catalytic residues or form additional binding interactions.

-

Probe Development: The compound can be used to develop chemical probes to explore biological pathways. Its well-defined shape allows for systematic modification, enabling the study of structure-activity relationships (SAR) to understand how molecular conformation affects biological function.

-

Fragment-Based Drug Discovery (FBDD): As a larger, more complex fragment, it can be used in FBDD campaigns. Its inherent conformational bias and multiple points for chemical diversification (e.g., at the carboxylic acid) make it a high-value starting point for growing a fragment into a potent lead compound.

Conclusion

((2,6-Dichlorophenyl)sulfonyl)proline is more than the sum of its parts. It is a pre-validated, structurally sophisticated scaffold that provides medicinal chemists with a powerful tool for navigating the complexities of modern drug design. By integrating conformational rigidity, metabolic stability, and steric control into a single, synthetically accessible molecule, it serves as an exemplary platform for the development of highly specific and potent therapeutic agents. Its thoughtful application can accelerate the discovery of next-generation drugs by embedding key desirable properties from the very beginning of the design process.

References

-

PubChemLite. L-proline, 1-((2,6-dichlorophenyl)methyl)-5-oxo- (C12H11Cl2NO3). Available from: [Link]

-

Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. (2007). Available from: [Link]

-

PubChem. 2-Amino-3-(2,6-dichlorophenyl)sulfinylpropanamide | C9H10Cl2N2O2S. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Proline Derived Sulphonamides. Available from: [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. (2025). Available from: [Link]

-

PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... (2019). Available from: [Link]

-

Wikipedia. Proline. Available from: [Link]

-

National Institutes of Health (NIH). Proline Mechanisms of Stress Survival - PMC. Available from: [Link]

-

PubChem. Proline sulfonamide | C5H10N2O4S. Available from: [Link]

-

MDPI. Proline and ROS: A Unified Mechanism in Plant Development and Stress Response?. (2024). Available from: [Link]

-

Preprints.org. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. (2024). Available from: [Link]

-

ResearchGate. (PDF) Proline and ROS: A Unified Mechanism in Plant Development and Stress Response?. (2024). Available from: [Link]

-

Frontiers. Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance. (2022). Available from: [Link]

-

Scholars Research Library. Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as.... Available from: [Link]

-

Quest Journals. Synthesis and Biological Evaluation of Proline Derived Sulphonamides. Available from: [Link]

-

CORE. Proline Mechanisms of Stress Survival. Available from: [Link]

-

National Institutes of Health (NIH). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC. Available from: [Link]

-

MDPI. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2021). Available from: [Link]

-

FooDB. Showing Compound D-Proline (FDB023166). (2011). Available from: [Link]

-

ScienceOpen. Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). Available from: [Link]

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. questjournals.org [questjournals.org]

- 4. Showing Compound D-Proline (FDB023166) - FooDB [foodb.ca]

- 5. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 6. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

((2,6-Dichlorophenyl)sulfonyl)proline: Synthesis and Structural Activity Relationship (SAR) Analysis

The following technical guide details the synthesis, physicochemical properties, and structure-activity relationship (SAR) profile of ((2,6-Dichlorophenyl)sulfonyl)proline . This compound serves as a critical structural probe in the development of integrin antagonists, specifically for VLA-4 (

Chemical Identity & Physicochemical Profile

((2,6-Dichlorophenyl)sulfonyl)proline is a sulfonamide derivative of L-proline. In medicinal chemistry, it is primarily utilized as a negative control or steric probe to map the spatial constraints of the S1 binding pocket in integrin receptors.

Core Identifiers

| Parameter | Data |

| Chemical Name | |

| IUPAC Name | (2S)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid |

| CAS Number | Not Widely Indexed (Custom Synthesis / SAR Analog) |

| Molecular Formula | |

| Molecular Weight | 324.18 g/mol |

| SMILES | Clc1c(S(=O)(=O)N2CCC[C@H]2C(=O)O)c(Cl)ccc1 |

| InChI Key | (Predicted) NJLBTUDXOZVTNR-JTQLQIEISA-N (Analogous) |

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Relevance |

| LogP | ~2.2 - 2.5 | Moderate lipophilicity; membrane permeability. |

| pKa (COOH) | ~3.6 | Ionized at physiological pH (COO⁻). |

| pKa (Sulfonamide) | N/A (Tertiary sulfonamide) | No acidic proton on nitrogen; stable to hydrolysis. |

| Solubility | Low in water; High in DMSO, MeOH | Requires organic co-solvents for biological assays. |

| PSA | ~80 Ų | Polar Surface Area; good oral bioavailability potential. |

Synthesis & Manufacturing Protocol

The synthesis of ((2,6-Dichlorophenyl)sulfonyl)proline follows a standard Schotten-Baumann reaction pathway. This method is preferred for its high yield and simplicity, utilizing an aqueous base to scavenge the HCl byproduct.

Reaction Pathway

The reaction involves the nucleophilic attack of the L-proline nitrogen on the electrophilic sulfur of the sulfonyl chloride. The 2,6-dichloro substitution pattern creates significant steric hindrance, requiring slightly more vigorous conditions or longer reaction times compared to the 3,5-isomer.

Caption: Synthesis of ((2,6-Dichlorophenyl)sulfonyl)proline via Schotten-Baumann sulfonylation.

Detailed Experimental Protocol

Reagents:

-

L-Proline (1.0 eq)[1]

-

2,6-Dichlorobenzenesulfonyl chloride (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq, 1M aqueous solution)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Procedure:

-

Preparation: Dissolve L-proline (1.15 g, 10 mmol) in 1M NaOH (25 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve 2,6-dichlorobenzenesulfonyl chloride (2.70 g, 11 mmol) in DCM (10 mL). Add this solution dropwise to the aqueous proline solution with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress by TLC (MeOH/DCM 1:9) or LC-MS.

-

Workup:

-

Separate the organic layer (discard or wash for impurities).

-

Acidify the aqueous layer to pH ~2 using 1M HCl. A white precipitate should form.

-

Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).

-

-

Purification:

-

Combine organic extracts, dry over anhydrous

, and concentrate in vacuo. -

Recrystallize from Ethyl Acetate/Hexanes if necessary to obtain the pure white solid.

-

Validation Criteria (Self-Validating):

-

1H NMR (DMSO-d6): Look for the characteristic proline multiplets (1.6–2.2 ppm, 3.2–3.5 ppm) and the aromatic protons of the 2,6-dichlorophenyl group (typically a doublet and triplet pattern around 7.5–7.7 ppm).

-

MS (ESI): Expect

peak at

Biological Applications & Structural Activity Relationship (SAR)

This compound is pivotal in defining the steric limits of the ligand-binding pockets in integrin receptors.

Mechanism of Action: The Steric Clash

In the development of VLA-4 antagonists, the sulfonamide moiety typically anchors the ligand in a hydrophobic pocket.

-

3,5-Dichloro Analog: Fits well into the pocket, showing high potency (IC50 ~ nM range).[2]

-

2,6-Dichloro Analog (This Compound): The chlorine atoms at the ortho positions (2 and 6) create severe steric clash with the proline ring and the receptor binding site.

-

Outcome: This forces the phenyl ring into an orthogonal conformation relative to the proline, which is energetically unfavorable for binding.

Key Data Point:

Research indicates that the 2,6-dichlorobenzenesulfonyl analog is >600-fold less active than the corresponding 3,5-isomer against integrin targets like

SAR Logic Diagram

Caption: SAR comparison showing why the 2,6-isomer is used as a negative control due to steric hindrance.

Safety & Handling (SDS Highlights)

While specific toxicological data for the final product is limited, the precursors and general sulfonamide class dictate the following safety protocols.

-

Precursor Hazard: 2,6-Dichlorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[3] Handle in a fume hood.

-

Product Handling: Treat as a potential irritant. Use standard PPE (gloves, lab coat, safety glasses).

-

Storage: Store in a cool, dry place. Sulfonamides are generally stable, but protect from moisture to prevent hydrolysis (though tertiary sulfonamides are resistant).

References

-

Discovery of Sulfonylated Dipeptides as Potent VLA-4 Antagonists. Source:Bioorganic & Medicinal Chemistry Letters, 2001.[4] Context: Establishes the SAR of sulfonamide proline derivatives and the impact of aryl substitution patterns on potency. URL:[Link]

-

Small Molecule Inhibitors of Integrin

. Source:Journal of Medicinal Chemistry / PMC. Context: Explicitly details the >600-fold loss in activity for 2,6-dichlorobenzenesulfonyl analogs compared to 3,5-analogs due to steric hindrance. URL:[Link] -

PubChem Compound Summary: 2,6-Dichlorobenzenesulfonyl Chloride. Source: National Center for Biotechnology Information. Context: Precursor data, physical properties, and safety information. URL:[Link]

-

L-Proline: Chemical Properties and Biological Role. Source: PubChem.[5][6][3][7][8] Context: Precursor data for the amino acid scaffold. URL:[Link]

Sources

- 1. CAS 217326-48-2: N-(3,5-DICHLOROBENZENESULFONYL)-L-PROLINE [cymitquimica.com]

- 2. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,6-Dichlorobenzenesulfonylchloride | C6H3Cl3O2S | CID 522183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of Integrin α2β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - L-proline, 1-((2,6-dichlorophenyl)methyl)-5-oxo- (C12H11Cl2NO3) [pubchemlite.lcsb.uni.lu]

- 6. 2,6-ジクロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of ((2,6-Dichlorophenyl)sulfonyl)proline in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Demanding Proline Analogs

The incorporation of proline and its analogs into peptide sequences is a cornerstone of medicinal chemistry, offering a powerful tool to induce specific secondary structures, such as β-turns, and to enhance metabolic stability.[1][2] ((2,6-Dichlorophenyl)sulfonyl)proline represents a particularly intriguing building block, where the bulky and electron-withdrawing N-sulfonyl group is anticipated to exert profound conformational constraints on the peptide backbone. The 2,6-dichloro substitution pattern on the phenyl ring introduces significant steric hindrance, further complicating its incorporation into a growing peptide chain.[3]

This application note provides a comprehensive guide for the successful coupling of ((2,6-Dichlorophenyl)sulfonyl)proline in solid-phase peptide synthesis (SPPS), addressing the inherent challenges of this sterically demanding amino acid derivative. As a non-standard amino acid, a protocol for its synthesis is also proposed.

The Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in the coupling of ((2,6-Dichlorophenyl)sulfonyl)proline lies in the steric bulk imposed by the N-sulfonyl group. This steric shield can significantly hinder the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the proline derivative, slowing down the kinetics of peptide bond formation.[4] Consequently, standard coupling protocols may result in incomplete reactions, leading to deletion sequences and a complex mixture of final products.

Furthermore, the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the proline nitrogen, further impeding the coupling reaction. These combined electronic and steric effects necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields and purity.

Synthesis of Fmoc-((2,6-Dichlorophenyl)sulfonyl)-L-proline

Given that Fmoc-((2,6-Dichlorophenyl)sulfonyl)-L-proline is not readily commercially available, a synthetic route starting from Fmoc-L-proline is necessary.

Reaction Scheme:

Materials:

| Reagent/Material | Purpose |

| Fmoc-L-proline | Starting amino acid |

| 2,6-Dichlorophenylsulfonyl chloride | Sulfonylating agent |

| Pyridine or Triethylamine (TEA) | Base |

| Dichloromethane (DCM) | Anhydrous solvent |

| 0.5 M HCl (aq) | Acidic wash |

| Saturated NaCl (aq) | Brine wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |

| Silica Gel | For column chromatography |

| Hexanes/Ethyl Acetate | Eluent for column chromatography |

Protocol:

-

Dissolution: Dissolve Fmoc-L-proline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (2-3 equivalents).

-

Sulfonylation: Slowly add a solution of 2,6-dichlorophenylsulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Quench the reaction with water.

-

Wash the organic layer sequentially with 0.5 M HCl (aq), water, and saturated NaCl (aq).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired Fmoc-((2,6-Dichlorophenyl)sulfonyl)-L-proline.

-

Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Coupling

This protocol is designed for Fmoc-based SPPS and assumes the use of a standard solid support, such as Rink Amide or Wang resin.[3]

Core Principle: Maximizing Acylation Efficiency

To overcome the steric hindrance of ((2,6-Dichlorophenyl)sulfonyl)proline, the selection of a potent coupling reagent is paramount. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)-uronium hexafluorophosphate) are highly recommended due to their superior activation capabilities, especially for sterically hindered amino acids.[1][5][6] These reagents rapidly form highly reactive acyl-OAt or acyl-Oxyma active esters, which are more effective at acylating the sterically encumbered and less nucleophilic proline nitrogen.[7]

Workflow Diagram

Caption: Workflow for the coupling of Fmoc-((2,6-Dichlorophenyl)sulfonyl)proline.

Reagents and Materials

| Reagent/Material | Molarity/Concentration | Equivalents (relative to resin loading) | Purpose |

| Peptide-resin with free N-terminal amine | - | 1 | Solid support with growing peptide chain |

| Fmoc-((2,6-Dichlorophenyl)sulfonyl)-L-proline | - | 3-5 | Amino acid to be coupled |

| HATU or COMU | 0.5 M in DMF | 2.9-4.9 (0.95 eq. to amino acid) | Coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | 2 M in NMP or DMF | 6-10 | Base for activation and coupling |

| N,N-Dimethylformamide (DMF), peptide synthesis grade | - | - | Solvent |

| 20% (v/v) Piperidine in DMF | - | - | Fmoc deprotection solution |

| Dichloromethane (DCM) | - | - | Solvent for washing |

| Chloranil Test Reagents | - | - | For monitoring coupling to secondary amines |

| Isatin Test Reagents | - | - | Alternative for monitoring coupling |

Step-by-Step Protocol

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-((2,6-Dichlorophenyl)sulfonyl)-L-proline (3-5 equivalents) in DMF. Add HATU or COMU (0.95 equivalents relative to the amino acid) followed by DIPEA (2 equivalents relative to the amino acid). Allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Add an additional amount of DIPEA to the reaction vessel to ensure the final concentration is 2 equivalents relative to the resin loading. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Chloranil test or an Isatin test to check for the presence of a free secondary amine. A standard Kaiser test will not work for proline.

-

Interpretation: A negative test (e.g., no color change or specific color indicating absence of free amine) signifies a complete reaction. A positive test indicates incomplete coupling.

-

-

Recoupling (if necessary): If the monitoring test is positive, drain the reaction vessel and repeat steps 2 and 3 with a freshly prepared solution of the activated amino acid. A double coupling is often necessary for such challenging residues.

-

Washing: Once the coupling is complete (negative monitoring test), drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all soluble by-products and excess reagents.

-

Capping (Optional but Recommended): To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

-

Continuation of Synthesis: The peptide-resin is now ready for the next cycle of deprotection and coupling.

Analytical Characterization and Troubleshooting

HPLC Analysis: Crude peptide purity should be assessed by reverse-phase HPLC. The presence of deletion sequences (mass of the target peptide minus the mass of the ((2,6-Dichlorophenyl)sulfonyl)proline residue) is a common indicator of incomplete coupling.

Mass Spectrometry: Confirm the molecular weight of the desired peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). This will verify the successful incorporation of the modified proline residue.

Troubleshooting:

| Issue | Possible Cause | Recommended Solution |

| Low Coupling Efficiency | Insufficient activation, short coupling time, or inadequate coupling reagent. | Use HATU or COMU. Increase coupling time to 4 hours or even overnight. Increase the equivalents of amino acid and coupling reagent to 5. Consider performing the coupling at a slightly elevated temperature (e.g., 35-40 °C), but monitor for potential side reactions. |

| Presence of Deletion Sequences | Incomplete coupling of the ((2,6-Dichlorophenyl)sulfonyl)proline. | Implement a double coupling strategy as standard for this residue. Ensure thorough washing between steps to remove any residual base that could interfere with the subsequent coupling. |

| Racemization | Over-activation or prolonged exposure to basic conditions. | While less common for proline itself, it's a consideration. Use DIPEA judiciously. Avoid excessively long pre-activation times. |

Conclusion

The successful incorporation of ((2,6-Dichlorophenyl)sulfonyl)proline into synthetic peptides requires a departure from standard SPPS protocols. By employing high-potency coupling reagents like HATU or COMU, extending reaction times, and diligently monitoring the reaction progress, researchers can effectively overcome the challenges posed by the steric and electronic properties of this unique amino acid derivative. The protocols and strategies outlined in this application note provide a robust framework for the synthesis of novel peptides containing this powerful conformational directing element, opening new avenues in drug discovery and peptide engineering.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Cano, J., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14, 1-10.

- El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6–9.

- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.

- Houben-Weyl. (n.d.). Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry, Vol. E 22b.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Carl ROTH. (n.d.). Fmoc-L-Proline, 50 g. Retrieved from [Link]

- Subirós-Funosas, R., et al. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(11), 18899-18911.

-

bioRxiv. (n.d.). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectro. Retrieved from [Link]

-

eLife. (2025, August 22). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. Retrieved from [Link]

-

OSU Chemistry. (n.d.). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Retrieved from [Link]

-

ACS Publications. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

-

GlobeNewswire. (2026, January 27). FMOC and BOC Protected Amino Acids Market's Consumer Preferences: Trends and Analysis 2025-2033. Retrieved from [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 7. mdpi.com [mdpi.com]

Application Note: Chemoselective Synthesis of N-Sulfonyl Proline Derivatives

Topic: Reaction Conditions for Sulfonyl Chloride Reaction with Proline Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists.

Executive Summary

The sulfonylation of L-proline is a foundational transformation in the synthesis of organocatalysts (e.g., MacMillan-type catalysts), peptidomimetics (e.g., HCV protease inhibitors), and chiral ligands. While conceptually simple, the reaction presents specific physicochemical challenges due to the zwitterionic nature of proline and the hydrolytic instability of sulfonyl chlorides.

This guide provides two field-proven protocols: a robust Aqueous Schotten-Baumann method for standard arylsulfonyl chlorides, and an Anhydrous Silyl-Activation method for moisture-sensitive or aliphatic sulfonyl chlorides.

Mechanistic Insight & Critical Parameters

The Chemoselectivity Challenge

The reaction involves the nucleophilic attack of the proline secondary amine onto the sulfur center of the sulfonyl chloride (

-

N-Sulfonylation (Desired): Kinetic product formed by amine attack.

-

Hydrolysis (Parasitic): Attack by water/hydroxide on

, generating sulfonic acid ( -

O-Sulfonylation (Transient): Attack by the carboxylate to form a mixed anhydride, which typically hydrolyzes or rearranges.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the necessity of pH control.

Figure 1: Mechanistic pathways competing during the sulfonylation of proline. Control of pH and solvent polarity minimizes the red (waste) pathways.

Critical Optimization Factors

| Parameter | Recommendation | Scientific Rationale |

| pH Control | 10.0 – 11.0 | Proline amine |

| Solvent System | Water/Acetone or Water/THF | Water dissolves proline (zwitterion); organic cosolvent solubilizes the lipophilic sulfonyl chloride. A 1:1 ratio ensures phase homogeneity. |

| Temperature | 0°C | Initial cooling suppresses the exothermic hydrolysis reaction. Warming to RT ensures complete conversion of sterically hindered sulfonamides. |

| Stoichiometry | 1.1 – 1.2 equiv. | A slight excess accounts for unavoidable hydrolysis. Large excesses complicate purification. |

Protocol A: Aqueous Schotten-Baumann (Standard)

Best for: Aryl sulfonyl chlorides (e.g., Tosyl, Benzenesulfonyl, Nosyl). Advantages: Green solvent, no chromatography required, scalable.

Reagents

-

L-Proline (1.0 equiv)

-

Sulfonyl Chloride (

) (1.2 equiv)[1] -

Sodium Hydroxide (

) (2.5 equiv total) -

Solvents: Water, Acetone (or THF)

-

Acid: 1M or 6M

(for workup)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve L-Proline (10 mmol) and

(20 mmol, 2.0 equiv) in Water (15 mL).-

Note: The solution must be basic to ensure proline is in the anionic form (

).

-

-

Cooling: Add Acetone (15 mL) and cool the mixture to 0°C in an ice bath.

-

Addition: Dissolve the Sulfonyl Chloride (12 mmol, 1.2 equiv) in a minimal amount of Acetone (5 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Control: Maintain internal temperature < 5°C. Rapid addition causes local heating and increases hydrolysis.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–12 hours.

-

Monitoring: Check pH periodically. If pH drops below 9, add small aliquots of 1M

to maintain basicity.

-

-

Workup (The "pH Swing"):

-

Wash: Extract the basic reaction mixture with Diethyl Ether or EtOAc (

mL). -

Why? This removes unreacted sulfonyl chloride and non-acidic impurities. The product remains in the aqueous phase as the sodium salt.

-

Acidification: Cool the aqueous layer to 0°C and carefully acidify with

to pH 1–2. The product will precipitate or oil out. -

Extraction: Extract the acidic aqueous layer with EtOAc or DCM (

mL).

-

-

Isolation: Dry the combined organic layers over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from EtOAc/Hexanes if necessary. Most tosyl-prolines solidify upon standing.

Protocol B: Anhydrous Silyl-Activation (Advanced)

Best for: Aliphatic sulfonyl chlorides (e.g., Mesyl, Triflyl) or moisture-sensitive substrates. Mechanism: In situ protection of the carboxylic acid as a silyl ester renders the molecule soluble in organic solvents and prevents mixed anhydride formation.

Reagents

-

L-Proline (1.0 equiv)

-

Chlorotrimethylsilane (TMSCl) (2.2 equiv) OR N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Sulfonyl Chloride (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (

) -

Solvent: Anhydrous DCM

Step-by-Step Methodology

-

Silylation: Suspend L-Proline (10 mmol) in anhydrous DCM (40 mL) under inert atmosphere (

/Ar). -

Activation: Add TMSCl (22 mmol) dropwise followed by DIPEA (22 mmol). Reflux gently for 1 hour or stir at RT until the solution becomes clear.

-

Observation: The suspension clearing indicates the formation of the soluble

-Proline-

-

-

Sulfonylation: Cool the solution to 0°C. Add the Sulfonyl Chloride (11 mmol) slowly.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

-

Hydrolysis & Workup:

-

Add Water (20 mL) and stir vigorously for 30 minutes. This cleaves the silyl ester, returning the carboxylic acid.

-

Separate phases. Extract the aqueous layer with DCM.[1]

-

Wash the combined organics with 1M

(to remove amine base), then Brine.

-

-

Isolation: Dry over

and concentrate.

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield | pH drift during reaction. | Use an autotitrator or check pH hourly. Ensure pH stays > 10. |

| Product is an Oil | Trace solvent or rotamers. | Triturate with cold Pentane or Hexanes. Sonicate to induce nucleation. |

| Sulfonyl Chloride remains | Hydrolysis was faster than amination. | Use Protocol B (Anhydrous). Increase amine concentration. |

QC Specifications (Example: N-Tosyl-L-Proline)

-

Appearance: White crystalline solid.

-

Melting Point: 103–105°C (Lit. value).

-

1H NMR (CDCl3): Look for diagnostic doublet for Tosyl aromatic protons (~7.7 & 7.3 ppm) and the disappearance of the N-H broad singlet.

-

Rotamers: Note that N-sulfonyl prolines often exist as a mixture of cis/trans rotamers in solution, leading to broadened or split NMR signals. This is not an impurity.

Workflow Visualization

Figure 2: Purification logic for the Schotten-Baumann protocol. The "pH Swing" (Red to Green nodes) is the critical purification step.

References

-

Schotten-Baumann Reaction Mechanism & Conditions

-

Synthesis of N-Tosyl Proline (Classic Protocol)

-

Silyl-Protection Str

- Kuhn, R. et al.

-

Sigma-Aldrich Technical Bulletin: "Silylation Reagents."[7]

-

Applications in Organoc

- MacMillan, D. W. C. "The advent and development of organocatalysis.

-

[Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. rsc.org [rsc.org]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Synthesis Involving ((2,6-Dichlorophenyl)sulfonyl)proline

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of ((2,6-Dichlorophenyl)sulfonyl)proline in Peptidomimetics and Drug Discovery

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptide backbones, making it a critical residue in protein folding and molecular recognition.[1][2] The strategic modification of the proline ring has emerged as a powerful tool in medicinal chemistry to fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of peptide-based therapeutics.[3][4] The introduction of a sulfonyl group on the proline nitrogen, specifically the bulky and electron-withdrawing (2,6-Dichlorophenyl)sulfonyl moiety, offers a compelling strategy to create novel peptidomimetics with unique structural and functional attributes.

The dichlorophenyl group can engage in specific interactions with biological targets, while the sulfonyl group acts as a rigid linker that significantly influences the proline ring pucker and the cis/trans isomerization of the preceding peptide bond.[3] This guide provides detailed protocols and expert insights for the incorporation of ((2,6-Dichlorophenyl)sulfonyl)proline into peptide sequences using solid-phase synthesis, a cornerstone technique for the efficient and controlled assembly of peptides.[5][6]

Two primary strategies will be detailed:

-

Direct Incorporation of a Pre-synthesized Building Block: This approach involves the synthesis of Fmoc-((2,6-Dichlorophenyl)sulfonyl)proline and its subsequent use in standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Post-Synthetic On-Resin Modification ("Proline Editing"): This elegant method utilizes the incorporation of a hydroxyproline residue, which is then chemically modified on the solid support to yield the desired N-sulfonylated proline.

This document will provide not only the step-by-step protocols but also the scientific rationale behind the methodological choices, potential challenges, and troubleshooting strategies, empowering researchers to leverage this unique chemical entity in their drug discovery endeavors.

Part 1: Synthesis of the Fmoc-((2,6-Dichlorophenyl)sulfonyl)proline Building Block

Proposed Synthetic Scheme

The synthesis involves two key steps: the N-sulfonylation of L-proline followed by the attachment of the Fmoc protecting group.

Sources

Application Note: High-Performance Organocatalysis with Electron-Deficient Proline Sulfonamides

Executive Summary

This guide details the application of electron-deficient proline sulfonamides (e.g., (S)-N-(trifluoromethanesulfonyl)pyrrolidine-2-carboxamide) in asymmetric synthesis. While L-proline is the foundational organocatalyst, its utility is often limited by poor solubility in organic solvents and moderate acidity (

Electron-deficient sulfonamide catalysts overcome these barriers by introducing a highly electron-withdrawing sulfonyl group. This modification lowers the

The Design Principle: Acidity and Transition State Control

The core innovation of this catalyst class is the modulation of the N-H acidity. In the Zimmerman-Traxler transition state, the catalyst must simultaneously activate the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).

Mechanism of Action[1][2][3][4][5]

-

Enamine Formation: The pyrrolidine amine condenses with the ketone substrate.

-

Electrophile Activation: The acidic sulfonamide proton forms a tight hydrogen bond with the aldehyde oxygen.

-

C-C Bond Formation: The reaction proceeds through a highly organized, chair-like transition state.

-

Hydrolysis: The product is released, and the catalyst is regenerated.

Visualization: The Catalytic Cycle

The following diagram illustrates the enamine-based catalytic cycle, highlighting the critical H-bonding interaction facilitated by the electron-deficient sulfonamide.

Figure 1: The catalytic cycle of proline sulfonamide-mediated aldol reaction. The red node (Transition State) represents the critical step where the sulfonamide N-H acidity dictates stereocontrol.

Catalyst Selection Guide

Selecting the right sulfonamide derivative is a trade-off between acidity (reactivity) and steric bulk (selectivity).

Table 1: Comparative Analysis of Proline-Based Catalysts

| Catalyst Type | Structure | Approx. | Solubility (Org. Solvents) | Primary Application |

| L-Proline | Carboxylic Acid | ~16 (DMSO) | Poor | Aqueous/DMF Aldol |

| Berkessel's Catalyst | N-Sulfonyl Carboxamide | ~10-11 | Good | General Aldol |

| Wang's Catalyst | N-Triflyl Carboxamide | ~6-7 | Excellent | Difficult Substrates, High ee |

| Tetrazole Isostere | 5-Pyrrolidinyl Tetrazole | ~4-5 | Moderate | Mannich / Michael |

Recommendation: For drug development workflows requiring high enantiomeric excess (ee >98%) and scalability, Wang's Catalyst ((S)-N-(trifluoromethanesulfonyl)pyrrolidine-2-carboxamide) is the gold standard due to its superior H-bond donating ability.

Protocol A: High-Efficiency Asymmetric Aldol Reaction

Target: Synthesis of chiral

This protocol utilizes the triflyl-prolinamide catalyst to couple cyclohexanone with electron-deficient aldehydes. This system is self-validating; the appearance of a precipitate often indicates product formation or catalyst saturation, but the reaction typically remains homogeneous in DCM.

Materials

-

Catalyst: (S)-N-(trifluoromethanesulfonyl)pyrrolidine-2-carboxamide (1-5 mol%)

-

Donor: Cyclohexanone (Use 2-5 equivalents to drive equilibrium)

-

Acceptor: 4-Nitrobenzaldehyde (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Quench: Saturated

solution

Step-by-Step Methodology

-

Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve the Acceptor (1.0 mmol, 151 mg) in DCM (2.0 mL).

-

Catalyst Addition: Add the Catalyst (0.05 mmol, 5 mol%). Stir for 5 minutes until fully dissolved.

-

Initiation: Add the Donor (Cyclohexanone, 5.0 mmol, 0.52 mL) in one portion.

-

Incubation: Stir the reaction mixture at 0°C for 24 hours.

-

Note: Room temperature increases rate but may slightly erode ee. 0°C is preferred for maximum stereocontrol.

-

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

-

Workup:

-

Quench with sat.

(5 mL). -

Extract with DCM (

mL). -

Dry combined organics over

, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (SiO2, gradient 10%

30% EtOAc/Hexane).

Expected Results:

-

Yield: >90%

-

dr (anti:syn): >20:1

-

ee: >98%

Protocol B: Enantioselective Mannich Reaction

Target: Synthesis of chiral

Electron-deficient sulfonamides excel here because the resulting imine intermediate requires strong H-bond activation.

Materials

-

Catalyst: (S)-N-(trifluoromethanesulfonyl)pyrrolidine-2-carboxamide (10 mol%)

-

Amine Source:

-Anisidine (PMP-amine) -

Ketone: Acetone or Cyclohexanone[5]

-

Solvent: DMSO or DCM (DMSO often accelerates Mannich reactions)

Workflow Diagram

Figure 2: Sequential workflow for the One-Pot Three-Component Mannich Reaction.

Step-by-Step Methodology

-

Imine Formation (In Situ): Mix Benzaldehyde (0.5 mmol) and

-Anisidine (0.55 mmol) in DMSO (1 mL) for 30 minutes. Ensure the solution becomes slightly cloudy or changes color, indicating imine formation. -

Catalysis: Add the Catalyst (10 mol%) and the Ketone (2.0 mL, excess acts as co-solvent).

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Pour into water (10 mL) and extract with Ethyl Acetate (

mL). The PMP group prevents water solubility of the product. -

Purification: Column chromatography.[1][4] Caution:

-amino ketones can be silica-sensitive. Use neutralized silica (pre-washed with 1%

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Product Inhibition | The product may H-bond to the catalyst. Increase solvent volume or switch to a more polar solvent (e.g., DMSO) to disrupt product-catalyst aggregates. |

| Low ee | "Background" Reaction | Ensure the reaction temperature is controlled ( |

| Catalyst Solubility | Non-polar Solvent | While sulfonamides are better than proline, they may still crash out in pure Hexane. Add 10% DCM or |

| Racemization | Retro-Aldol/Mannich | Avoid prolonged reaction times. Once TLC shows consumption of starting material, work up immediately. |

References

-

Berkessel, A., et al. (2006). "Acidic Proline Sulfonamides as Highly Active Organocatalysts for Asymmetric Aldol Reactions." Angewandte Chemie International Edition.

-

Wang, W., et al. (2005). "A Novel Sulfonamide-Based Organocatalyst for the Direct Asymmetric Aldol Reaction." Journal of the American Chemical Society.

-

List, B. (2007). "Introduction: Organocatalysis." Chemical Reviews.

-

Cobb, A. J. A., et al. (2004). "Organocatalytic Asymmetric Mannich Reactions." Organic & Biomolecular Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

removing unreacted sulfonyl chloride from proline derivatives

A Guide to Removing Unreacted Sulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in synthetic chemistry. This guide focuses on a frequent and critical issue: the removal of unreacted sulfonyl chlorides from the synthesis of proline sulfonamides. Proline's unique secondary amine structure and the high reactivity of sulfonyl chlorides necessitate robust and carefully chosen workup and purification strategies.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to ensure the purity and yield of your final product.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions researchers encounter during the purification of proline sulfonamides.

Q1: Why is removing unreacted sulfonyl chloride so critical and what are the main challenges?

Unreacted sulfonyl chloride is a highly reactive electrophile that can cause numerous issues if not completely removed. During the workup, it can hydrolyze to the corresponding sulfonic acid (R-SO₃H), which can complicate isolation, especially if your product is basic.[1][2] In subsequent steps, it can react with other nucleophiles, leading to unwanted byproducts.

The primary challenges are:

-

Co-elution: The polarity of some sulfonyl chlorides can be similar to the desired sulfonamide product, making chromatographic separation difficult.

-

Slow Hydrolysis: Sterically hindered or electron-deficient sulfonyl chlorides may hydrolyze slowly during a standard aqueous quench, remaining as a persistent impurity.[1]

-

Product Isolation: The presence of acidic sulfonic acid byproducts can interfere with the crystallization of your final compound, often resulting in oils or impure solids.[3][4]

Q2: What is the simplest, first-line method for removing excess sulfonyl chloride?

The most straightforward approach is a standard aqueous quench followed by a basic wash .[1]

-

Mechanism: The process involves two key steps. First, quenching the reaction mixture with water slowly hydrolyzes the excess sulfonyl chloride (R-SO₂Cl) into the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl). Second, washing with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), neutralizes both the sulfonic acid and the HCl generated during the initial reaction.[1][5] This converts them into their respective sodium salts, which are highly water-soluble and can be easily removed in the aqueous phase.

Q3: My standard aqueous workup isn't removing all the sulfonyl chloride. What should I try next?

When standard hydrolysis is insufficient, a nucleophilic quench is the logical next step. This involves adding a simple, highly reactive nucleophile to the reaction mixture before the aqueous workup. This rapidly converts the sulfonyl chloride into a new, more easily separable byproduct.[1]

-

Rationale: Instead of relying on the often-slow reaction with water, you use a more potent nucleophile.

-

Common Reagents:

-

Methanol: Converts the sulfonyl chloride to a sulfonate ester. This ester will have a different polarity from your product and can often be easily removed via flash chromatography.

-

Aqueous Ammonia or a simple amine (e.g., Triethylamine): Converts the sulfonyl chloride to a simple sulfonamide. This new sulfonamide will have different solubility and chromatographic properties, aiding in separation.[1]

-

Q4: When is it appropriate to use a scavenger resin for purification?

Scavenger resins are an excellent, albeit more expensive, tool for situations where traditional methods are problematic. Consider using a scavenger resin when:

-

Your proline derivative is sensitive to aqueous conditions (hydrolysis of esters, etc.).

-

The product has significant water solubility, leading to low yields with extractive workups.

-

Extractive or chromatographic methods have failed to remove the last traces of impurity.

-

You are performing high-throughput or parallel synthesis and need a simple, filtration-based purification method.[1]

Amine-based resins (e.g., PS-Trisamine) are typically used. The resin's nucleophilic amine groups react with and covalently bind the excess sulfonyl chloride. The resin is a solid support, so it can be removed by simple filtration, leaving the desired product in solution.[1]

Q5: My final product is an oil or refuses to crystallize. How can I induce solidification?

"Oiling out" is a common problem in sulfonamide chemistry and is often a sign of impurities.[3]

-

Re-evaluate Purity: The most common cause is residual starting material, sulfonyl chloride, or the sulfonic acid byproduct. If you have not already, purify the oil by flash column chromatography.

-

Optimize Recrystallization: If the product is pure but still an oil, the crystallization conditions need adjustment.

-

Solvent Choice: The solvent is critical. For sulfonamides, polar protic solvents or mixtures are often effective. Good starting points include isopropanol-water or ethanol-water mixtures.[3] The ideal solvent will dissolve the compound when hot but not when cold.[3]

-

Induce Crystallization: If a saturated solution fails to crystallize upon cooling, nucleation may be required. Try scratching the inside of the flask just below the surface of the liquid with a glass rod or adding a "seed" crystal of the pure compound if available.[3]

-

Cool Slowly: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]

-

Troubleshooting Guide

This table provides quick solutions to specific experimental problems.

| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |

| Oily/Gummy Crude Product | 1. Incomplete quenching of sulfonyl chloride. 2. Presence of acidic sulfonic acid byproduct. 3. Residual chlorinated solvents from the reaction.[4] | 1. Ensure the quench is performed with vigorous stirring to maximize phase contact. Consider a pre-quench with methanol before the aqueous wash.[1] 2. Perform a thorough wash with saturated NaHCO₃ solution to extract all acidic impurities.[5] 3. If purification remains difficult, flash column chromatography is the most reliable method to separate the product from persistent impurities before attempting crystallization.[3] |

| Sulfonyl Chloride Peak in NMR After Workup | 1. Steric or electronic properties of the sulfonyl chloride are slowing its hydrolysis. 2. Insufficient mixing between the organic and aqueous layers during the wash. | 1. Increase the stirring time and/or temperature (if product is stable) during the basic wash to promote hydrolysis. 2. Implement a nucleophilic quench with aqueous ammonia or methanol before the standard workup to convert the sulfonyl chloride into a more easily removed derivative.[1] 3. For a definitive, non-aqueous solution, use an amine scavenger resin.[1] |

| Low Yield After Purification | 1. Product loss during aqueous extractions, especially if the proline sulfonamide has some water solubility. 2. Premature crystallization on the filter funnel during hot filtration.[3] 3. The chosen recrystallization solvent is too good, keeping the product dissolved even at low temperatures.[3] | 1. Minimize the volume of aqueous washes. Back-extract all aqueous layers with a fresh portion of organic solvent to recover any dissolved product. 2. When performing a hot filtration, ensure all glassware (funnel, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[3] 3. Select a solvent system where the product has high solubility at boiling and very low solubility at 0 °C. |

| No Crystals Form Upon Cooling | 1. The solution is supersaturated but lacks a point for crystal nucleation. 2. Too much solvent was used, and the solution is not saturated enough for crystallization to occur.[3] | 1. Induce nucleation by scratching the inner wall of the flask with a glass rod or by adding a single seed crystal of the pure compound.[3] 2. Carefully remove some of the solvent under reduced pressure to increase the concentration and then allow the solution to cool again.[3] |

Visualized Workflows & Decision Making

The choice of a purification strategy depends heavily on the properties of your specific proline derivative.

Caption: Decision tree for selecting a purification strategy.

Caption: Workflow for a standard aqueous/basic workup procedure.[1]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous/Basic Workup

This protocol is the first method that should be attempted for most standard sulfonylation reactions.

-

Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice-water bath. This mitigates the exotherm from quenching the reactive sulfonyl chloride.[1][6]

-

Quenching: Slowly and carefully add deionized water to the stirred reaction mixture. If the reaction was run in a water-miscible solvent, you may add the reaction mixture to a separate beaker of cold water.

-

Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases. Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis and neutralization.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Collect the organic layer.[6]

-

Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure to yield the crude product.[5]

Protocol 2: Workup Using an Amine Scavenger Resin

This protocol is ideal for substrates that are sensitive to water or when aqueous extraction is ineffective.[1]

-

Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., PS-Trisamine). Use approximately 2-3 molar equivalents relative to the initial excess of sulfonyl chloride.

-

Scavenging: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

-

Reaction: Stir the suspension at room temperature. The required time can vary from 2 to 16 hours. Monitor the disappearance of the sulfonyl chloride from the solution by TLC or LC-MS.

-

Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

-

Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and the washes, and concentrate the solution in vacuo to yield the crude product, which can be further purified if necessary (e.g., by recrystallization).[1]

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids from crude reaction products.

-

Solvent Selection: Choose a solvent or solvent pair in which your proline sulfonamide is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for sulfonamides include ethanol, isopropanol, or ethanol/water mixtures.[3][7][8]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them without the product crystallizing prematurely.[3]

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[3]

-

Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

References

- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.

- Technical Support Center: Sulfonylation of Primary Amines. (2025). Benchchem.

-

Recrystallization of Sulfanilamide. Scribd. Available at: [Link]

- Technical Support Center: Sulfonyl Chloride Work-up. (2025). Benchchem.

- Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. (2025). Benchchem.

- Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. (2025). Benchchem.

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. Available at: [Link]

-

Experiment 3 Notes. (2020). Chemistry LibreTexts. Available at: [Link]

-

How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016). ResearchGate. Available at: [Link]

-

Any tips on cleaning up SO2Cl2 chlorination reactions? (2020). Reddit. Available at: [Link]

-

Synthesis and Biological Evaluation of Proline Derived Sulphonamides. (2023). ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Proline Derived Sulphonamides. (2023). Quest Journals. Available at: [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2017). PMC. Available at: [Link]

Sources

Technical Support Ticket #402: Racemization Control in N-Sulfonyl Proline Couplings

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting racemization during the coupling of ((2,6-Dichlorophenyl)sulfonyl)proline.

Executive Summary & Root Cause Analysis

The Issue:

You are observing significant racemization (loss of chirality at the C

The Scientific Reality: This is not a standard peptide coupling failure.[1] The presence of the 2,6-dichlorobenzenesulfonyl group fundamentally alters the electronic landscape of the proline residue.

-

Acidity of the

-Proton: The sulfonyl group is a powerful electron-withdrawing group (EWG). Unlike an amide (Fmoc/Boc), the sulfonamide strongly acidifies the C -

Mechanism Shift: Standard N-acyl amino acids racemize via oxazolone (azlactone) formation. N-sulfonyl prolines cannot form oxazolones because the nitrogen is part of a tertiary sulfonamide (no N-H to cyclize). Therefore, your racemization is occurring via Direct Enolization (base-catalyzed proton abstraction).[2]

-

The Culprit: The use of strong, unhindered bases (like DIPEA or TEA) in the presence of slow coupling kinetics (due to the bulky 2,6-dichloro group) creates the perfect storm for enolization.

Mechanistic Visualization

To fix this, you must understand the pathway. The diagram below illustrates why your base selection is driving the racemization.

Figure 1: Mechanism of racemization for N-sulfonyl prolines via direct enolization, driven by base strength and EWG acidity.

Troubleshooting & Optimization Protocol

Do not rely on standard "peptide synthesis" rules. Use the following decision matrix to select the correct chemistry for this specific sulfonamide.

Protocol A: The "Safe" Modification (Collidine Method)

Use this if you must use carbodiimides or uronium salts.

The Logic: 2,4,6-Collidine (TMP) is a weaker base (pKa ~7.[3]4) and sterically hindered compared to DIPEA (pKa ~10.5). It is sufficient to deprotonate the carboxylic acid for activation but too weak/hindered to rapidly abstract the

-

Reagents:

-

Step-by-Step:

-

Dissolve Sulfonyl-Proline (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF.

-

Cool to 0°C .

-

Add DIC (1.0 equiv) and stir for 2-3 minutes (Pre-activation).

-

Add the amine coupling partner (1.1 equiv) and Collidine (2.0 equiv).

-

Allow to warm to Room Temp slowly. Monitor conversion.

-

Protocol B: The "Gold Standard" (Acid Fluoride/TFFH)

Use this if Protocol A fails or if the coupling is sterically difficult (e.g., coupling to a secondary amine).

The Logic: Acid fluorides are highly reactive species that maintain stereochemical integrity better than active esters in the absence of strong bases. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ.[5]

-

Reagents:

-

Step-by-Step:

-

Dissolve Sulfonyl-Proline (1.0 equiv) in dry DCM.

-

Add TFFH (1.0 equiv).

-

Add DIPEA (1.0 equiv) dropwise at 0°C. Note: The acid fluoride forms rapidly.

-

Add the amine nucleophile (1.2 equiv).

-

Optional: Add a scavenger base like N-Methylmorpholine (NMM) only if the amine is a salt (e.g., HCl salt).

-

Comparative Reagent Data

The following table summarizes expected racemization risks based on base/reagent combinations for N-sulfonyl amino acids.

| Coupling System | Base Used | Risk Level | Mechanism of Failure |

| HATU / HBTU | DIPEA / TEA | CRITICAL | Fast activation, but DIPEA rapidly enolizes the highly acidic |

| HATU / HBTU | Collidine | MODERATE | Collidine reduces enolization, but uronium salts can still be too basic locally. |

| DIC / Oxyma | Collidine | LOW | Neutral pH activation; Oxyma stabilizes the active ester. |

| TFFH (Acid Fluoride) | DIPEA (1 eq) | MINIMAL | Acid fluorides couple rapidly without requiring excess base during the bond formation. |

Diagnostic Workflow (Decision Tree)

Follow this logic to resolve your current experiment.

Figure 2: Troubleshooting logic for minimizing racemization in sensitive sulfonamide couplings.

Analytical Verification (Quality Control)

You cannot assume purity. You must verify the enantiomeric excess (ee).

-

-

Column: Chiralpak IA or IC (Immobilized amylose/cellulose derivatives are robust for sulfonamides).

-

Mobile Phase: Hexane/IPA or Hexane/Ethanol with 0.1% TFA.

-

Target: Baseline separation of the L-L and D-L diastereomers (if coupling to a chiral amine) or enantiomers.

-

-

Method 2: Marfey’s Analysis (If coupling failed)

-

Hydrolyze a small aliquot of the peptide.

-

Derivatize with FDAA (Marfey’s Reagent).

-

Analyze via standard C18 HPLC. The D-Pro derivative will elute at a distinct retention time from the L-Pro derivative.

-

References

-

BenchChem Technical Support. (2025).[2][4][8][9] Prevention of Racemization in Peptide Synthesis: Base Selection and Additives.[4][10][11] Retrieved from

-

Carpino, L. A., et al. (1996).[6] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Coupling Reagent.[5][6]Accounts of Chemical Research , 29(6), 268–274. (Establishes TFFH for hindered/sensitive couplings).

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews, 111(11), 6557–6602.

-

Organic Syntheses. (2018). Use of Oxyma Pure in Peptide Synthesis to Suppress Epimerization.Org.[12][13] Synth. 95, 298-312. Retrieved from

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. m.youtube.com [m.youtube.com]

Technical Support: Purification Strategies for Crude ((2,6-Dichlorophenyl)sulfonyl)proline

Case ID: PUR-26DCSP-001 Compound: N-((2,6-Dichlorophenyl)sulfonyl)-L-proline CAS: 217326-48-2 Molecular Formula: C₁₁H₁₁Cl₂NO₄S Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely working with ((2,6-Dichlorophenyl)sulfonyl)proline , a specialized intermediate often used in the synthesis of VLA-4 antagonists or as a chiral organocatalyst.

Unlike simple tosyl-proline derivatives, the 2,6-dichlorophenyl moiety introduces significant steric hindrance and increased lipophilicity. This alters the purification dynamics, often leading to "oiling out" during crystallization and persistent retention of sulfonic acid byproducts.

This guide prioritizes Acid-Base Extraction as the primary purification engine, followed by Controlled Crystallization for polishing.

Module 1: The Primary Strategy (Acid-Base Extraction)

User Query: "I performed the Schotten-Baumann reaction, but my crude product is a sticky yellow gum containing unreacted sulfonyl chloride. How do I clean this up without a column?"

The Solution: pH-Switching Protocol

Because your product contains a free carboxylic acid (from the proline backbone), we can exploit its pKa (~3.5–4.0) to separate it from non-acidic impurities (sulfonyl chloride, bis-sulfonamides) and highly polar impurities (unreacted proline, salts).

Step-by-Step Protocol

-

Initial Dissolution (High pH):

-

Dissolve the crude reaction mixture in 0.5 M NaOH (or saturated NaHCO₃).

-

Check pH: Ensure pH > 10. The product is now a water-soluble carboxylate salt (

). -

Why: This solubilizes the product while keeping non-acidic organics (unreacted 2,6-dichlorobenzenesulfonyl chloride) insoluble or hydrolyzing them.

-

-

Organic Wash (Impurity Removal):

-

Wash the aqueous layer 2× with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Discard the organic layer.

-

Result: This removes unreacted sulfonyl chloride and neutral organic byproducts.

-

-

Acidification (Precipitation/Extraction):

-

Cool the aqueous layer to 0–5 °C.

-

Slowly acidify with 1 M HCl to pH 1–2 .

-

Observation: The product (

) will either precipitate as a white solid or form an oil.[1] -

Critical: Do not use concentrated HCl rapidly; this traps impurities.

-

-

Extraction & Isolation:

Troubleshooting the Extraction

| Issue | Probable Cause | Corrective Action |

| Emulsion Formation | Sulfonamides act as surfactants; 2,6-dichloro group increases lipophilicity. | Add solid NaCl to saturate the aqueous layer. Filter the biphasic mixture through a Celite pad to break the emulsion. |

| Product in Aqueous Layer | pH not low enough; Product is slightly water-soluble. | Verify pH < 2. Saturate the aqueous layer with NaCl (salting out) and re-extract with EtOAc. |

| Strong Acid Smell in Product | Co-extracted 2,6-dichlorobenzenesulfonic acid. | This byproduct is a strong acid. Wash the final organic layer 3× with water (it is much more water-soluble than your product). |

Module 2: Crystallization & Polishing

User Query: "My product is pure by TLC but looks like a solidified foam or oil. Standard recrystallization from ethanol failed. What solvent system should I use?"

The Science of "Oiling Out"

The 2,6-dichloro substitution creates a "greasy" molecule that disrupts crystal lattice formation. Proline derivatives are notorious for forming amorphous foams due to rotational isomers (rotamers) around the sulfonamide bond.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Protocol Notes |

| EtOAc / Heptane | 1:3 to 1:5 | Best for First Attempt. Dissolve in min. hot EtOAc. Add hot Heptane until cloudy. Cool very slowly. |

| IPA / Water | 1:1 to 1:2 | Good for Hydrates. Dissolve in hot Isopropyl Alcohol (IPA). Add warm water dropwise. |

| Toluene | Pure | High Recovery. Dissolve hot. If it oils out, reheat and add a seed crystal. |

Troubleshooting: The "Oiling Out" Decision Tree

If your product comes out as an oil instead of a crystal:

-

Reheat the mixture until the oil redissolves.

-

Seed the solution with a tiny amount of crude solid (if available) or scratch the glass wall.

-

Slow Cool: Wrap the flask in foil/towel to cool to room temperature over 2–3 hours. Do not put it directly in the fridge.

Module 3: Visual Workflows

Workflow 1: Acid-Base Purification Logic

Caption: Standard Acid-Base Workup for N-sulfonyl proline derivatives.

Workflow 2: Crystallization Decision Tree

Caption: Troubleshooting "Oiling Out" phenomena during recrystallization.

References

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). L-proline, 1-((2,6-dichlorophenyl)methyl)-5-oxo- Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Extraction of Acidic Proline Derivatives

Topic: pH Adjustment & Workup Optimization for N-Protected Proline Derivatives Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Status: [LIVE] - Updated for Acid-Labile Protecting Groups (Boc/tBu)

Mission Statement

Proline derivatives—specifically

This guide replaces generic "add acid and shake" advice with a kinetically validated protocol designed to maximize recovery without cleaving sensitive protecting groups.

Module 1: The Core Protocol (The "Golden Path")

Do not use 1M HCl by default.[1] For

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with proline-rich peptides.

-

The Acid Wash (Target pH 2.0–2.5):

-